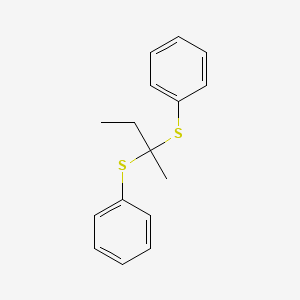
2-Phenylsulfanylbutan-2-ylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylsulfanylbutan-2-ylsulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulfanylbutan-2-ylsulfanylbenzene typically involves the reaction of butane derivatives with phenylsulfanyl reagents. One common method is the electrophilic aromatic substitution reaction, where a butane derivative reacts with a phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylsulfanylbutan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Phenylsulfanylbutan-2-ylsulfanylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylsulfanylbutan-2-ylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can modulate oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsulfanylbutane: Lacks the second phenylsulfanyl group, resulting in different reactivity and applications.
Diphenylsulfide: Contains two phenyl groups attached to a sulfur atom, differing in its structural and electronic properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
64342-85-4 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-phenylsulfanylbutan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-3-16(2,17-14-10-6-4-7-11-14)18-15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
UEZCZFLDMMVVCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


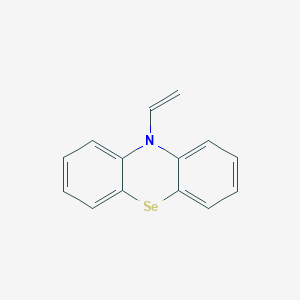
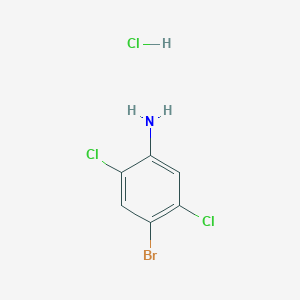
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
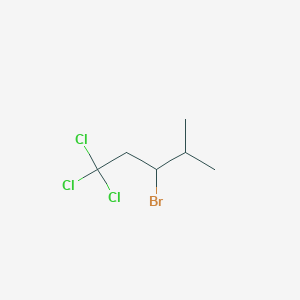
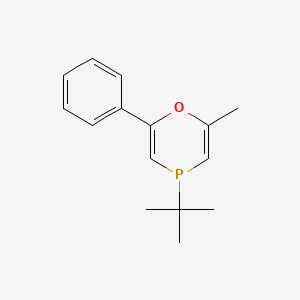

![3-[3-(Diethylamino)phenyl]propanamide](/img/structure/B14484655.png)
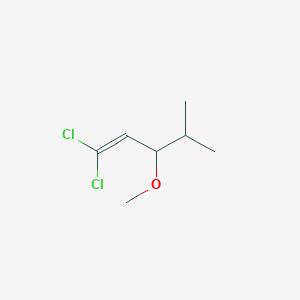


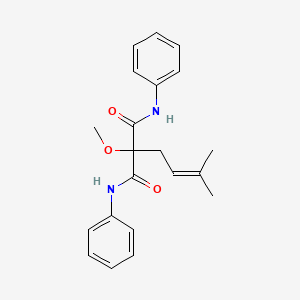
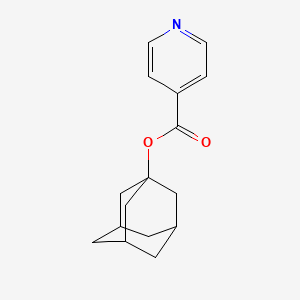

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
